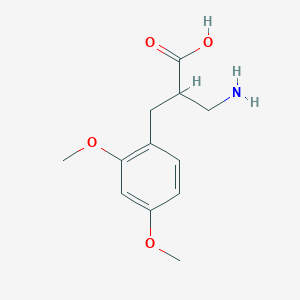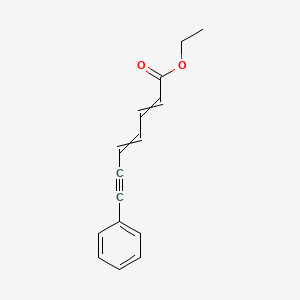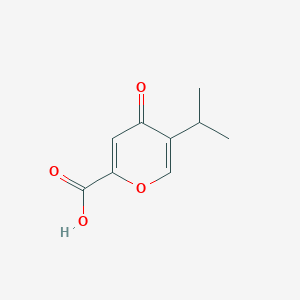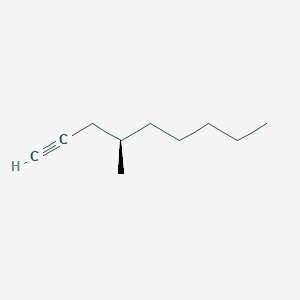![molecular formula C15H12BrNS2 B12617840 4-(4'-Bromo-3',5'-dimethyl[2,2'-bithiophen]-5-yl)pyridine CAS No. 921596-23-8](/img/structure/B12617840.png)
4-(4'-Bromo-3',5'-dimethyl[2,2'-bithiophen]-5-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4’-Bromo-3’,5’-dimethyl[2,2’-bithiophen]-5-yl)pyridine is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a bithiophene moiety, which is further substituted with bromine and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4’-Bromo-3’,5’-dimethyl[2,2’-bithiophen]-5-yl)pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination of 3,5-dimethylthiophene: This step involves the bromination of 3,5-dimethylthiophene using bromine or N-bromosuccinimide (NBS) to obtain 4-bromo-3,5-dimethylthiophene.
Coupling Reaction: The brominated thiophene is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Análisis De Reacciones Químicas
Types of Reactions
4-(4’-Bromo-3’,5’-dimethyl[2,2’-bithiophen]-5-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene rings can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can be used to modify the pyridine ring.
Coupling Reactions: The compound can participate in further cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminated derivative, while oxidation would produce sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
4-(4’-Bromo-3’,5’-dimethyl[2,2’-bithiophen]-5-yl)pyridine has several scientific research applications:
Materials Science: It can be used as a building block for the synthesis of conjugated polymers and organic semiconductors, which are important for the development of organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 4-(4’-Bromo-3’,5’-dimethyl[2,2’-bithiophen]-5-yl)pyridine depends on its specific application. In the context of organic electronics, its electronic properties, such as electron affinity and charge mobility, are crucial. In medicinal chemistry, the compound’s interaction with biological targets, such as enzymes or receptors, would be of interest. The presence of the bithiophene moiety can influence the compound’s ability to participate in π-π stacking interactions, which are important for both electronic and biological applications.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Bromophenyl)pyridine: Similar in structure but lacks the bithiophene moiety, making it less suitable for applications requiring extended conjugation.
2,2’-Bithiophene: Lacks the pyridine ring, which limits its versatility in medicinal chemistry applications.
3,5-Dimethylthiophene: A simpler thiophene derivative that can be used as a precursor in the synthesis of more complex compounds.
Uniqueness
The uniqueness of 4-(4’-Bromo-3’,5’-dimethyl[2,2’-bithiophen]-5-yl)pyridine lies in its combination of a pyridine ring with a bithiophene moiety, which provides a balance of electronic properties and structural versatility. This makes it particularly valuable for applications in both materials science and medicinal chemistry.
Propiedades
Número CAS |
921596-23-8 |
|---|---|
Fórmula molecular |
C15H12BrNS2 |
Peso molecular |
350.3 g/mol |
Nombre IUPAC |
4-[5-(4-bromo-3,5-dimethylthiophen-2-yl)thiophen-2-yl]pyridine |
InChI |
InChI=1S/C15H12BrNS2/c1-9-14(16)10(2)18-15(9)13-4-3-12(19-13)11-5-7-17-8-6-11/h3-8H,1-2H3 |
Clave InChI |
XDTOUAGSSMYGCA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=C1Br)C)C2=CC=C(S2)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, 6-[4-[2-[4-(5-chloro-2-benzothiazolyl)-1-piperazinyl]-1,1-dimethyl-2-oxoethoxy]phenyl]-1,3-dimethyl-](/img/structure/B12617758.png)

![[(4-Bromo-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B12617763.png)

![2,4-Cyclohexadien-1-one, 6-[3-butyl-5-[(1R)-1-hydroxyethyl]-2,6-bis(1-methylethyl)-4(1H)-pyridinylidene]-3-fluoro-, (6E)-](/img/structure/B12617781.png)
![3-(4-Chlorophenyl)-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12617782.png)
![1-[2-(dimethylamino)ethyl]-5-ethyl-2,3-dimethyl-6-propyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12617793.png)
![1-butan-2-yl-4'-chloro-2-sulfanylidenespiro[1,3-diazinane-5,6'-6a,7,8,9,10,11-hexahydro-5H-azepino[1,2-a]quinoline]-4,6-dione](/img/structure/B12617800.png)
![N-[(3-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12617812.png)
![tert-butyl N-[(1S)-1-[5-[(2-chloro-6-fluorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]-2-methylpropyl]carbamate](/img/structure/B12617816.png)
![{[5-(Methoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B12617823.png)

![2-Phenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-3-en-1-one](/img/structure/B12617838.png)

